molecular formula C20H26N4O5 B2713202 tert-butyl (1-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)amino)-1-oxopropan-2-yl)carbamate CAS No. 1704487-66-0

tert-butyl (1-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)amino)-1-oxopropan-2-yl)carbamate

Cat. No.: B2713202
CAS No.: 1704487-66-0
M. Wt: 402.451
InChI Key: KJXIBLLMNXGACC-UHFFFAOYSA-N
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Description

The compound is a carbamate derivative, which is an organic compound derived from carbamic acid. The structure suggests the presence of a pyrazole ring and a dihydrobenzo[b][1,4]dioxin ring, which are common structures in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely show the presence of a pyrazole ring attached to a dihydrobenzo[b][1,4]dioxin ring via a methylene bridge. The carbamate group would be attached to the pyrazole ring .


Chemical Reactions Analysis

Carbamates are known to undergo hydrolysis under acidic or alkaline conditions to yield the corresponding amine and carbon dioxide . The pyrazole ring is relatively stable and does not undergo many reactions, but it can be functionalized at the 3, 4, or 5 position .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Carbamates are typically solid at room temperature and have moderate to high boiling points . They are also usually soluble in organic solvents .

Scientific Research Applications

Hydrogen Bonds and Molecular Architecture

Research by Das et al. (2016) explored two carbamate derivatives, highlighting the significant role of hydrogen bonds in assembling molecules into three-dimensional architectures. The study provided insights into how molecules connected through hydrogen bonds can form motifs for structures crystallizing with multiple molecules in the asymmetric unit, emphasizing the interplay between strong and weak hydrogen bonds.

Synthetic Applications and Chemical Reactions

A study on the preparation and Diels‐Alder reaction of a 2‐Amido Substituted Furan by Padwa et al. (2003) discussed the synthesis of tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate. This work demonstrated the versatility of carbamate derivatives in facilitating complex organic reactions, contributing to the field of synthetic organic chemistry.

Antibacterial Activity

Prasad (2021) synthesized novel ethan-1-amine derivatives, including tert-butyl carbamate compounds, and evaluated their antibacterial activity. This research underscores the potential of carbamate derivatives in developing new antibacterial agents, indicating their application in medicinal chemistry.

Novel Synthetic Methods

Research by Liu et al. (2012) on the synthesis of diketopiperazines, including tert-butyl 1-(5,8-dioxohexahydro-[1,3]thiazolo[3,4-a]pyrazin-3-yl)ethylcarbamate, showcased innovative methods in synthesizing structurally complex carbamates. The study emphasized the role of chromatography and crystal structure analysis in isolating and characterizing these compounds.

Safety and Hazards

Carbamates can be hazardous and should be handled with care. They can cause irritation to the skin and eyes, and ingestion or inhalation can be harmful . Always use appropriate personal protective equipment when handling these compounds .

Future Directions

The study of carbamate derivatives is a very active field of research due to their wide range of biological activities. Future research could focus on exploring the biological activity of this compound and developing more efficient synthesis methods .

Properties

IUPAC Name

tert-butyl N-[1-[[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]amino]-1-oxopropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O5/c1-13(22-19(26)29-20(2,3)4)18(25)23-14-9-21-24(10-14)11-15-12-27-16-7-5-6-8-17(16)28-15/h5-10,13,15H,11-12H2,1-4H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXIBLLMNXGACC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CN(N=C1)CC2COC3=CC=CC=C3O2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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